Vadastuximab talirine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vadastuximab talirine is an antibody-drug conjugate designed for the treatment of acute myeloid leukemia. It consists of an anti-CD33 monoclonal antibody linked to pyrrolobenzodiazepine dimers. The compound targets CD33, a transmembrane receptor expressed on cells of myeloid lineage, which is present in the majority of acute myeloid leukemia patients .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Vadastuximab talirine is synthesized by conjugating pyrrolobenzodiazepine dimers to an anti-CD33 monoclonal antibody. The process involves the use of engineered cysteine residues at the sites of drug linker attachment, resulting in a drug loading of approximately two pyrrolobenzodiazepine dimers per antibody .
Industrial Production Methods: The industrial production of this compound involves large-scale biotechnological processes to produce the monoclonal antibody, followed by chemical conjugation with pyrrolobenzodiazepine dimers. The production process ensures high purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Vadastuximab talirine undergoes several types of chemical reactions, including:
Conjugation Reactions: The attachment of pyrrolobenzodiazepine dimers to the monoclonal antibody.
Proteolytic Cleavage: The release of pyrrolobenzodiazepine dimers within lysosomes after internalization.
Common Reagents and Conditions:
Reagents: Pyrrolobenzodiazepine dimers, monoclonal antibodies, engineered cysteine residues.
Major Products Formed: The major product formed is the this compound conjugate, which consists of the anti-CD33 monoclonal antibody linked to pyrrolobenzodiazepine dimers .
Aplicaciones Científicas De Investigación
Vadastuximab talirine has several scientific research applications, particularly in the field of medicine:
Chemistry: Used as a model compound for studying antibody-drug conjugates and their chemical properties.
Biology: Investigated for its interactions with CD33 receptors and its effects on myeloid cells.
Medicine: Primarily used in clinical trials for the treatment of acute myeloid leukemia. .
Industry: Utilized in the development of targeted cancer therapies and biotechnological research
Mecanismo De Acción
Vadastuximab talirine exerts its effects through a targeted mechanism:
Binding to CD33: The anti-CD33 monoclonal antibody component binds to the CD33 receptor on myeloid cells.
Internalization and Lysosomal Transport: Upon binding, the conjugate is internalized and transported to lysosomes.
Proteolytic Cleavage: Within the lysosomes, the pyrrolobenzodiazepine dimers are released via proteolytic cleavage of the linker.
DNA Crosslinking: The released pyrrolobenzodiazepine dimers crosslink DNA, leading to cell death
Comparación Con Compuestos Similares
Vadastuximab talirine is unique compared to other similar compounds due to its specific targeting of the CD33 receptor and its use of pyrrolobenzodiazepine dimers. Similar compounds include:
Gemtuzumab ozogamicin: Another anti-CD33 antibody-drug conjugate used for the treatment of acute myeloid leukemia.
Inotuzumab ozogamicin: An antibody-drug conjugate targeting CD22, used for the treatment of acute lymphoblastic leukemia
This compound stands out due to its specific mechanism of action and its promising results in clinical trials for acute myeloid leukemia .
Propiedades
Número CAS |
1436390-64-5 |
---|---|
Fórmula molecular |
C63H71N9O14S |
Peso molecular |
1210.4 g/mol |
Nombre IUPAC |
(2R)-3-[(3R)-1-[6-[[(2S)-1-[[(2S)-1-[4-[(6aS)-3-[3-[[(6aS)-2-methoxy-8-(4-methoxyphenyl)-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-2-aminopropanoic acid |
InChI |
InChI=1S/C63H71N9O14S/c1-35(2)57(69-55(73)11-8-7-9-20-70-56(74)29-54(62(70)79)87-34-47(64)63(80)81)59(76)67-36(3)58(75)68-41-16-12-37(13-17-41)39-23-42-30-65-48-27-52(50(83-5)25-45(48)60(77)71(42)32-39)85-21-10-22-86-53-28-49-46(26-51(53)84-6)61(78)72-33-40(24-43(72)31-66-49)38-14-18-44(82-4)19-15-38/h12-19,25-28,30-33,35-36,42-43,47,54,57H,7-11,20-24,29,34,64H2,1-6H3,(H,67,76)(H,68,75)(H,69,73)(H,80,81)/t36-,42-,43-,47-,54+,57-/m0/s1 |
Clave InChI |
BNJNAEJASPUJTO-DUOHOMBCSA-N |
SMILES isomérico |
C[C@@H](C(=O)NC1=CC=C(C=C1)C2=CN3[C@@H](C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=C[C@@H]7CC(=CN7C6=O)C8=CC=C(C=C8)OC)OC)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN9C(=O)C[C@H](C9=O)SC[C@@H](C(=O)O)N |
SMILES canónico |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)C2=CN3C(C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=CC7CC(=CN7C6=O)C8=CC=C(C=C8)OC)OC)NC(=O)CCCCCN9C(=O)CC(C9=O)SCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.